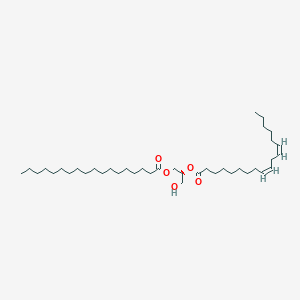

1-Stearoyl-2-linoleoyl-sn-glycerol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-linoleoyl-sn-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, stearic acid and linoleic acid . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Stearoyl-2-linoleoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.

Transesterification: The compound can participate in transesterification reactions to form different diacylglycerols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Transesterification: Catalysts like sodium methoxide or lipases are employed.

Major Products:

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Stearic acid, linoleic acid, and glycerol.

Transesterification: Various diacylglycerols depending on the reactants used.

Applications De Recherche Scientifique

1-Stearoyl-2-linoleoyl-sn-glycerol has diverse applications in scientific research:

Mécanisme D'action

1-Stearoyl-2-linoleoyl-sn-glycerol exerts its effects primarily through its role as a diacylglycerol. It acts as a secondary messenger in various signaling pathways, particularly those involving protein kinase C (PKC) activation . The compound interacts with specific molecular targets, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

1-Stearoyl-2-arachidonoyl-sn-glycerol: Contains arachidonic acid instead of linoleic acid and is known for its role in inflammatory signaling.

1-Palmitoyl-2-linoleoyl-sn-glycerol: Contains palmitic acid instead of stearic acid and is studied for its metabolic effects.

Uniqueness: 1-Stearoyl-2-linoleoyl-sn-glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties and functions. Its combination of stearic and linoleic acids makes it particularly relevant in studies of lipid metabolism and signaling .

Activité Biologique

1-Stearoyl-2-linoleoyl-sn-glycerol (also known as DG(18:0/18:2)) is a diacylglycerol that plays significant roles in various biological processes. This compound, characterized by its unique fatty acid composition, has garnered attention due to its involvement in cellular signaling, membrane dynamics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₃₄O₄ and a molecular weight of approximately 620.98 g/mol. It consists of a glycerol backbone with a stearic acid (C18:0) at the sn-1 position and linoleic acid (C18:2) at the sn-2 position. This specific arrangement influences its biological activity, particularly in membrane fluidity and signaling pathways.

Biological Functions

This compound is primarily known for its role as a second messenger in various signaling pathways. It is produced through the hydrolysis of phosphatidylinositol bisphosphate (PIP2) by phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and subsequent cellular responses such as proliferation, differentiation, and apoptosis .

Key Biological Activities:

- Cell Signaling: As a diacylglycerol, it acts as a crucial signaling molecule that activates PKC, which is involved in numerous cellular functions including gene expression and cell growth .

- Membrane Dynamics: The presence of this compound in cell membranes modulates their fluidity and permeability, influencing various cellular processes including nutrient transport and signal transduction.

- Inflammatory Response: Research indicates that this compound may play a role in inflammation by influencing the behavior of immune cells .

Research Findings

Recent studies have explored the implications of this compound in health and disease contexts:

Case Studies:

-

Prenatal Exposure to Environmental Contaminants:

A study examined the impact of prenatal exposure to contaminants on metabolomic profiles, identifying significant associations between levels of this compound and various health outcomes. Elevated levels were linked to changes in amino acids and fatty acids associated with disease susceptibility . -

Role in Cancer Biology:

The compound has been investigated for its potential tumor-promoting effects due to its ability to mimic phorbol esters, which are known to activate PKC pathways implicated in cancer progression .

Data Table

Propriétés

IUPAC Name |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZUFBKADIAKC-SKTOPKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131538 | |

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34487-26-8 | |

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.